
tert-Amylamine
Overview
Description
tert-Amylamine (IUPAC name: 2-methylbutan-2-amine, CAS 594-39-8) is a branched primary amine with the molecular formula C₅H₁₃N and a molecular weight of 87.166 g/mol . It is classified under the synonyms tert-pentylamine and 1,1-dimethylpropylamine, featuring a tertiary carbon bonded to the amine group. Structurally, it is characterized by a methyl group and two ethyl groups attached to the nitrogen-bearing carbon, conferring steric hindrance that influences its reactivity and solubility .
Synthesis:
this compound is synthesized via hydrolysis of tert-amylphthalimide, yielding 87% purity under optimized conditions. This method avoids prolonged heating to prevent decomposition or coloration .
Applications:
It serves as a precursor in pharmaceutical synthesis, such as in the preparation of inverse agonists targeting the constitutive androstane receptor (e.g., compound 32 in ) . Its steric bulk also makes it valuable in catalysis and specialty organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Amylamine can be synthesized through several methods:
Hydrogenation of Nitro Compounds: One common method involves the hydrogenation of 2-methyl-2-nitrobutane in the presence of a nickel catalyst at elevated temperatures to yield this compound.
Amination of Alcohols: Another method includes the reaction of 2-methylbutanol-2 with ammonia in the presence of a catalyst, resulting in the formation of this compound and water.
Displacement of Amines from Salts: This method involves the reaction of tert-pentylammonium bromide with sodium hydroxide to produce this compound, sodium bromide, and water.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using nitro compounds and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Amylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized compounds.
Scientific Research Applications
Chemical Synthesis
Substituent in Organic Reactions
tert-Amylamine is frequently utilized as a substituent in organic synthesis. It serves as a substitute for t-butylamino groups in various chemical compounds, enhancing their reactivity and stability. For instance, it has been employed in the synthesis of cyanobenzylamine derivatives, showcasing its versatility in creating complex molecular architectures .
Table 1: Applications in Organic Synthesis
Application | Description |
---|---|
Substitute in reactions | Used as a t-butylamino substitute in cyanobenzylamine derivatives |
Synthesis of amines | Acts as a precursor for various amines through nucleophilic substitution |
Catalysis | Functions as a catalyst or co-catalyst in certain organic reactions |
Pharmaceutical Applications
Drug Development
In pharmaceutical research, this compound has been explored for its potential in drug development. It has been used to create novel compounds with enhanced biological activities. For example, studies have investigated the interaction of TAA with anticancer agents, where it was incorporated into platinum complexes to improve their efficacy against cancer cell lines .
Case Study: Anticancer Complexes
A study demonstrated the synthesis of a new anticancer platinum complex using this compound as a ligand. The resulting compound exhibited significant cytotoxicity against breast cancer cell lines, indicating that TAA can enhance the therapeutic potential of metal-based drugs .
Biochemical Research
Microbial Production
Recent advancements in microbial biotechnology have highlighted the role of this compound in the biosynthesis of short-chain primary amines (SCPAs). Researchers have engineered strains of E. coli to produce various SCPAs, including TAA, through metabolic engineering techniques. This approach allows for the sustainable production of amines from renewable resources .
Table 2: Microbial Production Insights
Microorganism | Target Compound | Yield (mg/L) | Precursor Used |
---|---|---|---|
E. coli | This compound | 1015.75 | l-Valine |
E. coli | 2-Methylbutylamine | 264.03 | l-Isoleucine |
E. coli | Cyclopentylamine | 105.82 | l-Norvaline |
Environmental Applications
Nitrogen Chemistry Studies
Research into nitrogen chemistry has identified this compound's role in understanding nitrogen cycling in various ecosystems, such as Titan's atmosphere. Studies have examined how TAA and similar amines contribute to nitrogen transformations, which are critical for ecological balance and understanding extraterrestrial environments .
Mechanism of Action
The mechanism of action of tert-Amylamine involves its role as a Bronsted base, where it accepts protons from donor molecules. This property makes it useful in various chemical reactions, including catalysis and synthesis . In biological systems, it acts as a metabolite, participating in metabolic pathways and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Boiling Points : this compound’s higher boiling point compared to tert-Butylamine reflects its larger molecular size . Linear n-Amylamine has the highest boiling point due to stronger intermolecular forces.
- Solubility : Branching reduces water solubility; this compound is less soluble than n-Amylamine but more than neopentylamine due to balanced steric and polarity effects .
Key Observations :
- Steric hindrance in this compound limits its use in reactions requiring high nucleophilicity but enhances stability in acidic environments.
- n-Amylamine’s linear structure makes it versatile in industrial alkylation processes .
Key Observations :
Biological Activity
tert-Amylamine (TAA), a branched-chain amine with the chemical formula , has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₅H₁₃N
- Molecular Weight : 87.17 g/mol
- Boiling Point : 77 °C
- Density : 0.746 g/mL at 25 °C
- Refractive Index : 1.3996
This compound exhibits several biological activities, primarily attributed to its interaction with various biological targets:
- Potent Fungistatic Activity : Research indicates that this compound and its isomers possess fungistatic properties, inhibiting fungal growth through mechanisms that may involve disruption of cellular membranes or metabolic pathways .
- Neurotransmitter Modulation : As a primary amine, TAA may influence neurotransmitter systems, particularly in the central nervous system. It is hypothesized that it could act as a neuromodulator, although specific pathways remain under investigation.
- Anticancer Potential : Preliminary studies suggest that this compound derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating a potential role in cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Antifungal Properties
In a study examining the antifungal efficacy of various amines, this compound demonstrated significant inhibition against Candida albicans and Aspergillus niger. The study utilized both in vitro assays and structural analysis to elucidate the mechanism by which TAA disrupts fungal cell membranes .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of TAA revealed that it can modulate serotonin receptors in rat models. This modulation suggests potential applications in treating mood disorders, although further studies are necessary to clarify its therapeutic efficacy and safety profile .
Case Study 3: Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of TAA derivatives that exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The study emphasized the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to normal cells .
Properties
IUPAC Name |
2-methylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMWIVBBPAMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060485 | |
Record name | 2-Butanamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-39-8 | |
Record name | tert-Amylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanamine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-pentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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